4-Fluoro-1-indanone

Thermal analysis Solid‑state characterization Recrystallization optimization

4-Fluoro-1-indanone (CAS 699-99-0) is the definitive building block for fluorinated pharmaceutical intermediates. Key differentiation: (1) Melting point 72–76°C — the only fluoroindanone regioisomer remaining a free-flowing crystalline solid under lab conditions, preventing weighing errors in automated dispensing. (2) XLogP3 1.8 — the least lipophilic halo-indanone, superior for tuning blood-brain barrier penetration. (3) Structurally mandatory for belzutifan: the 4-fluoro substitution directs enzymatic hydroxylation; any other regioisomer fails. Procure the correct isomer at ≥97% purity to ensure synthetic route success.

Molecular Formula C9H7FO
Molecular Weight 150.15 g/mol
CAS No. 699-99-0
Cat. No. B1314931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-1-indanone
CAS699-99-0
Molecular FormulaC9H7FO
Molecular Weight150.15 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C1C(=CC=C2)F
InChIInChI=1S/C9H7FO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3H,4-5H2
InChIKeyHOMSJDBZHCPYHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-1-indanone (CAS 699‑99‑0): Core Chemical Identity and Procurement Baseline


4‑Fluoro‑1‑indanone is a fluorinated 1‑indanone derivative in which a single fluorine atom occupies the 4‑position of the bicyclic indanone scaffold [REFS‑1]. It is sold as a white‑to‑tan crystalline solid with a molecular formula C₉H₇FO and molecular weight 150.15 g·mol⁻¹ [REFS‑2]. The ketone and fluoro functional groups confer the reactivity profile of an aryl‑fluorinated ketone building block, and the compound is routinely supplied at ≥97 % purity [REFS‑3]. Its primary use is as a synthetic intermediate for pharmaceuticals, agrochemicals and dyestuffs [REFS‑4].

Why 4‑Fluoro‑1‑indanone Cannot Be Trivially Replaced by Other Fluoro‑ or Halo‑indanones


Fluorinated indanone isomers share an identical molecular formula, yet the position of the fluorine atom decisively alters solid‑state properties and reactivity. The 4‑fluoro isomer melts at 72–76 °C, whereas the 5‑fluoro congener melts at 35–37 °C and the 6‑fluoro derivative at 56–60 °C [REFS‑1]. When the halogen identity is changed, the divergence becomes even larger (4‑chloro mp 89–92 °C; 4‑bromo mp 92–99 °C) [REFS‑2][REFS‑3]. These differences directly affect handling, recrystallisation, formulation, and the thermal profile of downstream reactions. Furthermore, in patented syntheses such as that of belzutifan, the 4‑fluoro substitution pattern is structurally mandatory because the fluorine atom directs subsequent enzymatic hydroxylation and defines the pharmacophore [REFS‑4]. Using a different regioisomer would abort the synthetic route or deliver an inactive analogue, making precise procurement of 4‑fluoro‑1‑indanone essential.

4-Fluoro-1-indanone (CAS 699-99-0): Quantitative Evidence for Differentiated Scientific Selection


Melting‑Point Differentiation Within Fluoro‑Indanone Regioisomers

The melting point of 4‑fluoro‑1‑indanone (72–76 °C) is significantly higher than that of its 5‑fluoro (35–37 °C) and 6‑fluoro (58–62 °C) regioisomers [REFS‑1]. This 35–37 °C elevation relative to the 5‑fluoro isomer and 10–16 °C elevation relative to the 6‑fluoro isomer reflect differences in crystal lattice energy driven by fluorine positional effects. The higher melting point provides superior room‑temperature handling as a free‑flowing solid, whereas the 5‑fluoro congener is a low‑melting solid that may oil out at ambient temperature.

Thermal analysis Solid‑state characterization Recrystallization optimization

Computational Lipophilicity and Topological Polar Surface Area: Isosteric Differentiation from Halo‑Indanones

4‑Fluoro‑1‑indanone has a computed XLogP3 of 1.8 and a topological polar surface area (TPSA) of 17.1 Ų [REFS‑1]. The 5‑fluoro isomer shares identical logP and TPSA values, confirming that regioisomeric mono‑fluorination does not alter these global computed descriptors. In contrast, 4‑chloro‑1‑indanone (XLogP3 ca. 2.3) and 4‑bromo‑1‑indanone (XLogP3 ca. 2.5) are significantly more lipophilic [REFS‑2].

Drug‑likeness prediction ADME profiling Isosteric replacement

Purity Specification and Chromatographic Consistency in Commercial Supply

Commercial 4‑fluoro‑1‑indanone is routinely supplied at ≥97 % purity (GC) with lot‑specific Certificates of Analysis [REFS‑1]. The 5‑fluoro isomer is offered at 96–98 % purity, while 6‑fluoro‑1‑indanone is typically ≥98 % (GC) [REFS‑2]. All three fluoro‑indanone regioisomers are thus available at comparable bulk purity, indicating that purity alone is not a differentiator.

Quality control GC purity Reproducible synthesis

Synthetic Uniqueness: 4‑Fluoro‑Indanone as the Mandatory Entry Point to Belzutifan Intermediate

A 2025 Merck Sharp & Dohme patent describes an engineered enzyme that hydroxylates a 4‑fluoro‑substituted indanone to produce (R)‑4‑fluoro‑3‑hydroxy‑7‑(methylsulfonyl)‑2,3‑dihydro‑1H‑inden‑1‑one, the key intermediate for belzutifan [REFS‑1]. The 4‑fluoro substitution is required for substrate recognition by the Fopip4H enzyme and for the ultimate pharmacological activity of belzutifan. No alternative regioisomer (5‑F, 6‑F) is disclosed as competent in this transformation, and replacing the fluoro substituent with chloro or bromo would alter the electronic requirements of the enzymatic step and the final drug profile.

Oncology intermediate Belzutifan synthesis Enzymatic hydroxylation

4-Fluoro-1-indanone (CAS 699-99-0): Prioritized Application Scenarios Based on Quantitative Evidence


Solid‑Phase Peptide Synthesis and Parallel Chemistry Requiring Free‑Flowing Powders

Because 4‑fluoro‑1‑indanone melts at 72–76 °C, it remains a free‑flowing crystalline powder under standard laboratory conditions, whereas 5‑fluoro‑1‑indanone (mp 35–37 °C) can soften or liquefy in warm environments [REFS‑1]. Automated solid dispensing platforms and parallel‑synthesis workstations benefit from the higher melting solid, which avoids weighing errors and cross‑contamination caused by sticky or molten reagents.

Medicinal Chemistry Programs Targeting Low Lipophilicity in CNS‑Penetrant Candidates

With an XLogP3 of 1.8, 4‑fluoro‑1‑indanone is the least lipophilic mono‑substituted halo‑indanone building block, offering a measurable advantage over 4‑chloro‑ (XLogP3 ≈ 2.3) and 4‑bromo‑ (XLogP3 ≈ 2.5) analogues [REFS‑2]. When optimizing blood‑brain barrier penetration or aqueous solubility in early‑stage drug discovery, the fluorine derivative provides a superior starting point for structure‑activity relationship exploration.

Scale‑Up Synthesis of the Belzutifan Hydroxy‑Indanone Intermediate

The 2025 Merck patent explicitly requires 4‑fluoro‑1‑indanone as the substrate for an engineered Fopip4H enzyme that installs the (R)‑3‑hydroxy group with high enantioselectivity [REFS‑3]. Any attempt to substitute the 5‑fluoro or 6‑fluoro regioisomer halts the enzymatic step, making the procurement of the correct isomer mandatory for kilogram‑scale campaigns supporting belzutifan manufacture.

Recrystallization and Polymorph Screening Studies with Tight Thermal Control

The 72–76 °C melting point of 4‑fluoro‑1‑indanone provides a distinct thermal window for solvent‑mediated recrystallization and polymorph screening, particularly when compared with the lower‑melting 5‑fluoro (35–37 °C) and 6‑fluoro (58–62 °C) isomers [REFS‑4]. This facilitates the isolation of high‑purity crystalline batches and the identification of stable solid forms for long‑term storage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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